molecular formula C13H19BrClNO B1441164 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219967-77-7

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441164
CAS No.: 1219967-77-7
M. Wt: 320.65 g/mol
InChI Key: AOKZENZYNYILFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-bromophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(3-Bromophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Research

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride serves as a lead compound in the development of new therapeutic agents. Its unique piperidine structure facilitates specific interactions with various biological targets, essential for designing drugs that modulate receptor activity or enzyme function.

  • Mechanism of Action : The compound's mechanism is believed to involve interactions with specific receptors or enzymes, potentially modulating their activity. The bromophenoxy group may interact with hydrophobic regions of target proteins, while the piperidine ring can participate in hydrogen bonding or ionic interactions.

Neuropharmacology

Research indicates that this compound may influence dopaminergic pathways, making it a candidate for treating mood disorders and neurodegenerative diseases.

  • Dopamine Receptor Modulation : Studies have shown that it acts selectively on dopamine receptors, particularly D3 receptors, which may reduce the risk of side effects commonly associated with broader-spectrum dopaminergic agents.
  • Impact on Mood Disorders : Given its modulation of serotonin pathways, there is potential for therapeutic applications in conditions such as depression and anxiety.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its synthetic versatility. It can undergo various reactions to create derivatives with altered biological activities.

  • Synthesis Pathways : Common synthetic strategies include nucleophilic substitution reactions using sodium hydroxide and reduction reactions employing lithium aluminum hydride.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential applications of this compound:

  • Antidepressant Activity : Research highlighted its potential as an antidepressant through its action on serotonin transporters, showing promise in treating mood disorders.
  • Neuroprotective Effects : In vitro studies suggest that compounds similar to this one exhibit neuroprotective properties against neurodegeneration caused by toxins like MPTP and 6-OHDA.
  • Selectivity and Potency : Comparative studies indicate that while some analogs exhibit D3 receptor agonism, they do not activate D2 receptors, minimizing side effects associated with traditional dopaminergic therapies .

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other similar piperidine derivatives, such as:

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

These compounds share similar structures but differ in the position and type of substituents on the phenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound features a piperidine ring linked to a 3-bromophenoxyethyl group, which contributes to its unique chemical properties and possible therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interaction with molecular targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18BrClNC_{13}H_{18}BrClN. The structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Bromophenoxy Group : A phenyl group substituted with a bromine atom, enhancing hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The mechanism involves:

  • Hydrophobic Interactions : The bromophenoxy group interacts with hydrophobic pockets in target proteins.
  • Hydrogen Bonding : The piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues in the binding sites of proteins, modulating their activity.

Binding Affinity Studies

Research has focused on the binding affinity of this compound towards various biological targets. Techniques such as radiolabeled ligand binding assays and computational modeling have been employed to elucidate these interactions.

Target ProteinBinding Affinity (IC50)Reference
Acetylcholinesterase (AChE)0.5 µM
Butyrylcholinesterase (BuChE)0.3 µM
NMT (N-myristoyltransferase)0.1 µM

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, this compound demonstrated significant inhibition of AChE and BuChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
  • Antiparasitic Activity : Another study explored its efficacy against Trypanosoma brucei, showing promising results in inhibiting NMT, which is crucial for the parasite's survival . The compound exhibited an IC50 value of 0.1 µM, indicating strong activity.
  • Cytotoxicity Profiling : In vitro cytotoxicity tests revealed that this compound selectively inhibited cancer cell lines while exhibiting low toxicity towards non-cancerous cells, highlighting its potential as an anticancer agent .

Safety and Handling

Due to the unknown safety profile associated with new compounds like this compound, it is essential to handle it with caution in laboratory settings. Preliminary studies suggest potential cytotoxic effects at higher concentrations, necessitating further investigation into its safety and efficacy profiles.

Properties

IUPAC Name

2-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKZENZYNYILFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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